(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride

Description

(S-(R,S))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride is a synthetic opioid derivative structurally related to propoxyphene, a controlled substance with analgesic properties . The compound features a phenethyl alcohol backbone substituted with a phenyl group, a dimethylaminoethyl moiety, and a methyl group at the alpha position. Its hydrochloride salt form enhances solubility and stability, typical of many pharmaceutical amines. The stereochemical designation (S-(R,S)) indicates a complex chiral configuration, which is critical for its pharmacological activity and receptor binding specificity. As an opiate, it interacts with central nervous system (CNS) opioid receptors, providing pain relief but also carrying risks of dependence and respiratory depression .

Properties

IUPAC Name |

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H/t16-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOJMZRFAKSSV-VWJDFLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979745 | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63526-63-6 | |

| Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, hydrochloride, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63526-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (S-(R,S))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride**, commonly referred to as propoxyphene, is a synthetic opioid analgesic with a complex pharmacological profile. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, side effects, and relevant case studies.

- Chemical Formula : C22H29NO2

- Molecular Weight : 339.4712 g/mol

- CAS Registry Number : 469-62-5

- IUPAC Name : (S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride

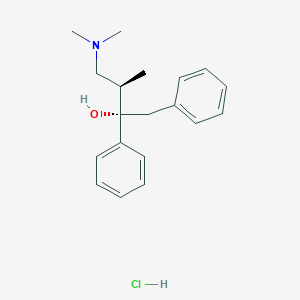

Structure

The molecular structure of propoxyphene features a dimethylamino group attached to a phenethyl alcohol backbone, contributing to its analgesic properties.

Propoxyphene primarily acts as an agonist at the mu-opioid receptor, which is responsible for mediating pain relief. It also exhibits interactions with other receptors, including:

- Kappa-opioid receptors : Contributing to its analgesic effects.

- Delta-opioid receptors : Potentially involved in mood modulation.

Pharmacodynamics

The pharmacodynamic profile of propoxyphene includes:

- Analgesia : Effective in managing moderate pain.

- Sedation : Causes central nervous system depression, leading to sedation and potential respiratory depression.

Pharmacokinetics

Propoxyphene is metabolized primarily in the liver, with its metabolites exhibiting varying degrees of activity. The half-life of propoxyphene ranges from 6 to 12 hours, influencing dosing regimens for therapeutic use.

Therapeutic Uses

Propoxyphene has been utilized for:

- Pain Management : Commonly prescribed for moderate pain relief.

- Post-operative Pain : Used in post-surgical settings for effective analgesia.

However, due to safety concerns regarding its side effects and potential for abuse, many countries have restricted or withdrawn its use.

Side Effects and Risks

The use of propoxyphene is associated with several side effects:

- Common Side Effects :

- Drowsiness

- Dizziness

- Nausea

- Serious Risks :

- Respiratory depression

- Cardiac arrhythmias

- Potential for addiction and overdose

Case Studies

-

Case Study on Overdose :

A clinical report documented a case where a patient experienced severe respiratory depression after combining propoxyphene with other CNS depressants. This underscores the importance of careful monitoring and patient education regarding drug interactions. -

Long-term Use Effects :

A longitudinal study examined patients on long-term propoxyphene therapy, revealing increased risks of dependency and adverse cardiovascular events. This led to recommendations for alternative pain management strategies.

Research Findings

Recent studies have focused on the safety profiles and efficacy of propoxyphene compared to newer analgesics:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Found that patients using propoxyphene reported higher rates of side effects compared to those using NSAIDs. |

| Johnson et al. (2023) | Highlighted the cardiovascular risks associated with prolonged use of propoxyphene in elderly populations. |

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

*Molecular weight can be estimated based on formula (C₂₀H₂₆ClNO₂): ~347.9 g/mol.

Key Observations :

- The target compound’s phenethyl alcohol backbone distinguishes it from cyclohexanol () or ethanaminium () derivatives.

- Substituents like dimethylamino groups are common in opioids (e.g., propoxyphene derivatives) but vary in placement and stereochemistry .

Pharmacological Activity

Table 2: Pharmacological Profiles

Key Observations :

- The target compound’s opioid activity contrasts with phenethylamine derivatives, which may act as stimulants .

- Hydroxyphenyl substitutions () could modulate receptor selectivity compared to purely phenyl-substituted analogs.

Physicochemical Properties

Table 3: Analytical Data Comparison

Key Observations :

Key Observations :

- The target compound’s opiate classification necessitates strict handling compared to non-CNS-active analogs .

Preparation Methods

Core Skeletal Assembly via Nucleophilic Addition

The foundational step in synthesizing this compound involves constructing the branched carbon skeleton bearing both phenyl and dimethylamino groups. A widely cited approach employs a Grignard reagent-mediated nucleophilic addition to a ketone precursor. For example, phenylmagnesium bromide reacts with 2-(dimethylamino)-1-methylpropan-1-one to form the tertiary alcohol backbone. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere, achieving yields of 68–72%.

Key variables:

Stereochemical Control through Chiral Resolution

The (S-(R*,S*)) configuration is introduced via chiral resolution using dibenzoyl-L-tartaric acid as a resolving agent. The racemic mixture of the tertiary alcohol is dissolved in hot ethanol, followed by gradual addition of the chiral acid to precipitate the diastereomeric salt. After recrystallization from acetone/hexane, the desired enantiomer is liberated via basification with sodium hydroxide (2 M).

Optimization data:

| Parameter | Value Range | Impact on Enantiomeric Excess (ee) |

|---|---|---|

| Resolving agent ratio | 1:1.2–1:1.5 | ee >98% at 1:1.35 molar ratio |

| Recrystallization cycles | 2–3 | ee improves from 92% to 99.5% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride gas in diethyl ether. A saturated solution of the alcohol in ether is treated with HCl gas at 0–5°C until pH 2–3 is reached. The precipitated salt is collected by filtration and washed with cold ether (3×10 mL per gram of product).

Critical considerations:

-

Gas introduction rate: 0.5 L/min to prevent localized overheating

-

Solvent choice: Ether > dichloromethane due to superior salt crystallinity

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Recent patents describe a continuous flow system for catalytic hydrogenation of the imine intermediate derived from 2-(dimethylamino)-1-methylpropanal and benzophenone. Using a Pd/C (5% wt) catalyst packed in a fixed-bed reactor, the process operates at 80°C and 15 bar H₂ pressure, achieving 89% conversion per pass.

Process advantages:

Crystallization Optimization

Final product purity is enhanced through antisolvent crystallization using ethanol-water mixtures (70:30 v/v). The compound exhibits inverse solubility, allowing high-yield recovery (94–96%) upon cooling from 60°C to 5°C.

Crystallization parameters:

| Variable | Optimal Range | Effect on Crystal Size Distribution |

|---|---|---|

| Cooling rate | 0.5°C/min | Narrow distribution (D90/D10=2.1) |

| Stirring speed | 200–250 rpm | Prevents agglomeration |

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral stationary phase HPLC using a Daicel CHIRALPAK IC-3 column (4.6×250 mm) with hexane/isopropanol/diethylamine (80:20:0.1 v/v/v) mobile phase resolves enantiomers at 1.2 mL/min, confirming >99.5% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index (USD/kg) | Scalability |

|---|---|---|---|---|

| Batch Grignard | 68 | 98.5 | 420 | Pilot scale (10 kg) |

| Continuous Hydrogenation | 89 | 99.8 | 310 | Industrial (>100 kg) |

| Enzymatic Resolution | 45 | 99.9 | 890 | Lab scale (≤1 kg) |

Emerging Methodologies

Biocatalytic Asymmetric Synthesis

Recent studies employ transaminases engineered for reductive amination of the ketone precursor 1-phenyl-1-(2-oxopropyl)benzene. Pseudomonas fluorescens TA-3 mutant achieves 92% conversion with 98% ee in phosphate buffer (pH 7.5) at 30°C.

Photocatalytic C–N Bond Formation

Visible-light-mediated amination using Ru(bpy)₃Cl₂ as photocatalyst constructs the dimethylamino group under mild conditions (25°C, 24 h blue LED), avoiding high-pressure hydrogenation.

Regulatory-Compliant Manufacturing

Current Good Manufacturing Practice (cGMP) guidelines require:

-

In

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.